
Fmoc-D-Aph(tBuCbm)-OH CAS number 1433975-
21-3

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Fmoc-D-Aph(tBuCbm)-OH

Cat. No.: B2572136 Get Quote

An In-depth Technical Guide to Fmoc-D-Aph(tBuCbm)-OH (CAS: 1433975-21-3) for

Advanced Peptide Synthesis

Executive Summary
Fmoc-D-Aph(tBuCbm)-OH is a highly specialized, non-proteinogenic amino acid derivative

engineered for the synthesis of advanced peptide therapeutics.[1][2] Its unique molecular

architecture offers a strategic solution to one of the most significant challenges in peptide drug

development: poor in vivo stability due to enzymatic degradation.[3][4] By incorporating a D-

enantiomer core, this building block imparts resistance to common proteases, which are

stereospecific for L-amino acids.[3][4][5] This guide provides a comprehensive technical

overview of Fmoc-D-Aph(tBuCbm)-OH, detailing its chemical properties, its foundational role

in Solid-Phase Peptide Synthesis (SPPS), and step-by-step protocols for its successful

incorporation into novel peptide structures. It is intended for researchers, chemists, and drug

development professionals seeking to leverage advanced building blocks to create more stable

and efficacious peptide-based therapies.

Molecular Architecture and Physicochemical Profile
The efficacy of Fmoc-D-Aph(tBuCbm)-OH as a building block stems from the distinct

functions of its three primary chemical moieties: the Fmoc group, the D-aminophenylalanine (D-

Aph) core, and the tert-butyl carbamate (tBuCbm) side-chain protection.[6]
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Nα-Fmoc Group (9-Fluorenylmethoxycarbonyl): This is a base-labile protecting group

attached to the alpha-amine of the amino acid.[7][8] Its critical function is to prevent

unwanted reactions at the N-terminus during the peptide coupling step.[9] The Fmoc group is

stable under the acidic conditions used to cleave the side-chain protecting group,

establishing an essential orthogonal protection strategy.[7] It is typically removed using a

secondary amine base, such as piperidine in DMF.[10][11]

D-Aph Core (D-aminophenylalanine): The "D" configuration is the mirror image of the

naturally occurring L-amino acids.[5] This stereochemical inversion is the key to enhancing

peptide stability.[3] Endogenous proteases are chiral enzymes that primarily recognize and

cleave peptide bonds involving L-amino acids.[4] Peptides containing D-amino acids are

resistant to this enzymatic degradation, leading to a significantly longer in vivo half-life and

improved bioavailability.[3][5][12]

Side-Chain tBuCbm Group (tert-butyl carbamate): This group protects the reactive amino

functionality on the phenyl side chain of the D-Aph core.[6] The tBuCbm group is acid-labile

and is typically removed during the final cleavage step from the solid support using a strong

acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[6][9] This ensures that

the side chain does not participate in unintended reactions during peptide synthesis.

Fmoc-D-Aph(tBuCbm)-OH Molecule

Functional Roles in SPPS

D-Aminophenylalanine (D-Aph) Core
(R)-configuration Side-Chain tBuCbm Group

Acid-Labile Protection
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(Coupling Site)

 C-terminus
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Click to download full resolution via product page

Diagram of the functional components of Fmoc-D-Aph(tBuCbm)-OH.

Table 1: Physicochemical Properties of Fmoc-D-Aph(tBuCbm)-OH

Property Value Reference(s)

CAS Number 1433975-21-3 [1][13][14]

Molecular Formula C₂₉H₃₁N₃O₅ [1][15]

Molecular Weight 501.58 g/mol [1][13]

IUPAC Name

(2R)-3-[4-(tert-

butylcarbamoylamino)phenyl]-

2-(9H-fluoren-9-

ylmethoxycarbonylamino)prop

anoic acid

[16][17]

Appearance Yellow powder [1]

Purity ≥98.0%

Storage Conditions
Sealed in dry, ≤ -18 °C or 2-

8°C
[1][18]

Application in Solid-Phase Peptide Synthesis
(SPPS)
Fmoc-D-Aph(tBuCbm)-OH is specifically designed for the Fmoc/tBu strategy, which is the

most common approach for modern Solid-Phase Peptide Synthesis (SPPS).[19] The process is

cyclical, involving the sequential addition of protected amino acids to a growing peptide chain

anchored to a solid resin support.[7][20] The orthogonality of the Fmoc (base-labile) and

tBuCbm (acid-labile) groups is the cornerstone of this strategy, allowing for selective

deprotection at each step.[7][8]
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Orthogonal Deprotection Strategy
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The orthogonal nature of Fmoc and side-chain protecting groups in SPPS.
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Experimental Protocol: Incorporation of Fmoc-D-
Aph(tBuCbm)-OH
This protocol outlines the essential steps for a single coupling cycle using Fmoc-D-
Aph(tBuCbm)-OH in a manual SPPS workflow. Equivalents are based on the initial loading of

the resin.

Materials:

Peptide-resin with a free N-terminal amine

Fmoc-D-Aph(tBuCbm)-OH

Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIEA (N,N-Diisopropylethylamine)

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

Washing Solvent: DCM (Dichloromethane)

Fmoc Deprotection Solution: 20% piperidine in DMF

SPPS reaction vessel

Methodology:

Resin Preparation:

Begin with the peptide-resin from the previous cycle, which has a free amine at the N-

terminus after Fmoc deprotection and washing.

Ensure the resin is well-swollen in DMF.

Activation of Fmoc-D-Aph(tBuCbm)-OH:
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In a separate vessel, dissolve 3-4 equivalents of Fmoc-D-Aph(tBuCbm)-OH and 3-4

equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

Add 6-8 equivalents of DIEA to the solution. The solution will typically change color,

indicating activation.

Allow the activation to proceed for 1-2 minutes. Causality Insight: Pre-activation of the

carboxylic acid to a more reactive species is crucial for efficient peptide bond formation

with the resin-bound amine.

Coupling Reaction:

Add the activated amino acid solution to the reaction vessel containing the resin.

Agitate the mixture at room temperature for 1-2 hours.

Self-Validation: To confirm the completion of the coupling reaction, a small sample of the

resin can be taken and subjected to a ninhydrin (Kaiser) test. A negative result (beads

remain colorless or yellow) indicates the absence of free primary amines and thus a

successful coupling.

Washing:

Drain the reaction solution from the vessel.

Thoroughly wash the peptide-resin to remove excess reagents and byproducts. A typical

washing sequence is:

DMF (3 times)

DCM (3 times)

DMF (3 times)

Fmoc Deprotection (for the next cycle):

Add the 20% piperidine in DMF solution to the resin.
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Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution.

Agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

[10][11] Causality Insight: The dibenzofulvene byproduct of Fmoc deprotection can react

with the newly freed amine. Piperidine acts as both the cleavage agent and a scavenger

for this byproduct.[10]

Drain the deprotection solution and wash the resin thoroughly with DMF and DCM to

prepare for the next coupling cycle.
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SPPS Cycle for Fmoc-D-Aph(tBuCbm)-OH Incorporation

Start: Peptide-Resin
(Free N-terminus)

Step 1: Activate Fmoc-D-Aph(tBuCbm)-OH
(HBTU/DIEA in DMF)

Step 2: Couple to Resin
(Agitate 1-2 hours)

Step 3: Kaiser Test
(Confirm completion)

Step 4: Wash Resin
(DMF, DCM)

Step 5: Fmoc Deprotection
(20% Piperidine/DMF)

Step 6: Final Wash
(DMF, DCM)

End: Peptide-Resin + 1 Residue
(Free N-terminus for next cycle)
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Workflow for a single SPPS coupling cycle.
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Final Cleavage and Deprotection
Once the desired peptide sequence has been assembled, the peptide must be cleaved from

the solid support, and all side-chain protecting groups (including the tBuCbm group on D-Aph)

must be removed. This is typically achieved in a single step using a strong acid cocktail.[7][21]

Table 2: Representative TFA Cleavage Cocktail

Reagent Purpose Typical % (v/v)

Trifluoroacetic Acid (TFA)
Strong acid for cleavage and

deprotection
95%

Triisopropylsilane (TIS)
Cation scavenger (protects

sensitive residues)
2.5%

Water (H₂O) Cation scavenger 2.5%

Note: The composition of the cleavage cocktail must be optimized based on the specific amino

acids present in the peptide sequence.[21]

Protocol: Cleavage and Precipitation
Wash the fully assembled peptide-resin with DCM and dry it thoroughly under a vacuum.[21]

Add the prepared cleavage cocktail to the dried resin in a reaction vessel.

Agitate the mixture at room temperature for 2-4 hours.

Filter the resin to collect the cleavage solution containing the crude peptide.

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

Collect the precipitated peptide by centrifugation and decantation.

Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

Dry the crude peptide under vacuum. The product can then be purified by reverse-phase

HPLC.
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Broader Impact and Applications
The incorporation of Fmoc-D-Aph(tBuCbm)-OH is not merely a theoretical exercise; it is a

field-proven strategy in pharmaceutical development. It serves as a key synthetic intermediate

for drugs like Degarelix, a GnRH antagonist used in the treatment of prostate cancer.[22] Its

use in such applications underscores the critical role that specialized, non-natural amino acids

play in creating next-generation therapeutics with enhanced pharmacokinetic profiles.[1]

Further applications include the development of novel antimicrobial peptides, enzyme

inhibitors, and bioconjugates for targeted drug delivery.[1][16]

Conclusion
Fmoc-D-Aph(tBuCbm)-OH is a sophisticated chemical tool that empowers peptide chemists

and drug developers to overcome the inherent instability of natural peptides. Its rational design,

featuring an orthogonal protection scheme and a protease-resistant D-amino acid core,

facilitates the synthesis of complex peptides with significantly improved therapeutic potential.

By understanding the function of each molecular component and adhering to validated SPPS

protocols, researchers can effectively leverage this building block to advance the frontiers of

peptide-based drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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